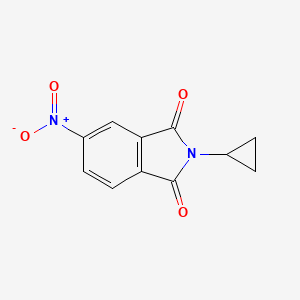

2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione

Descripción general

Descripción

2-cyclopropyl-5-nitro-1H-isoindole-1,3(2H)-dione (CPD) is a heterocyclic compound derived from isoindole, a five-membered ring system containing nitrogen and oxygen atoms. It has a wide range of applications in organic synthesis, as a dye, and in the field of medicinal chemistry. CPD is synthesized through a variety of methods, including the use of catalysts, and its structure and properties can be modified by chemical reactions. CPD has been used in a variety of scientific research applications, such as drug discovery, drug delivery, and gene expression studies. In addition, CPD has been studied for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Cytostatic Activities

Research has delved into the synthesis of novel compounds based on the isoindole structure, such as the synthesis of novel 3'-spirocyclic-oxindole derivatives. These compounds have demonstrated significant cytostatic activity against cancer cell lines, indicating potential applications in cancer research and treatment. Two compounds, in particular, showed promising GI50 values against the human breast cancer cell line MCF-7 (S. Yong et al., 2007).

Cyclooxygenase Inhibition for Anti-Inflammatory Applications

Another study focused on N-Substituted 1H-Isoindole-1,3(2H)-Dione derivatives for their cyclooxygenase (COX) inhibitory activity. These derivatives were evaluated for their potential as anti-inflammatory agents, showing differential inhibition of COX-1 and COX-2 enzymes. This indicates a potential application in designing selective COX inhibitors, which could have implications for developing new anti-inflammatory drugs (D. Szkatuła et al., 2021).

Molecular Interactions and Structural Analysis

The molecular structure and interactions of isoindole derivatives have also been a subject of study. For instance, molecules of 5-nitro-1H-isoindole-1,3(2H)-dione adopt a specific conformation in the solid state, linked by distinctive intermolecular interactions. This research contributes to our understanding of the molecular and crystalline properties of such compounds, which can be vital for material science and pharmaceutical formulation (C. Glidewell et al., 2005).

Palladium-catalyzed Synthesis

There's also research on the palladium-catalyzed synthesis of isoindole-1,3-diones through carbonylative cyclization, showcasing a methodological advancement in the efficient production of these heterocycles. Such synthetic methodologies expand the toolbox for chemists working with isoindole derivatives, offering new pathways for creating functional materials and biologically active molecules (S. Worlikar & R. Larock, 2008).

Antibacterial and Antifungal Activities

Isoindoline-1,3-dione analogues have been synthesized and evaluated for their antibacterial and antifungal activities, indicating potential utility in developing new antimicrobial agents. These studies highlight the versatility of isoindole-1,3-dione derivatives in medicinal chemistry, providing a foundation for further research into their therapeutic applications (S. Sankhe & N. R. Chindarkar, 2021).

Propiedades

IUPAC Name |

2-cyclopropyl-5-nitroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-10-8-4-3-7(13(16)17)5-9(8)11(15)12(10)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBSKRFXBSEHIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

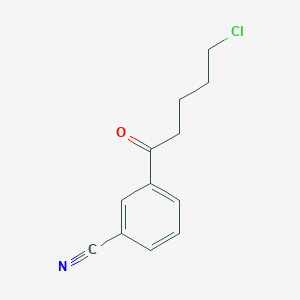

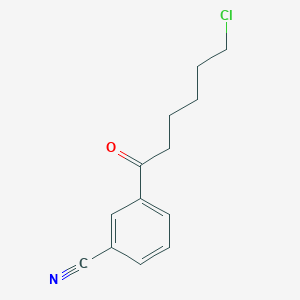

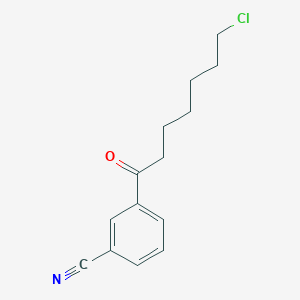

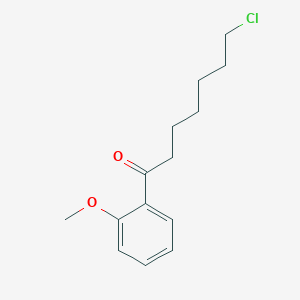

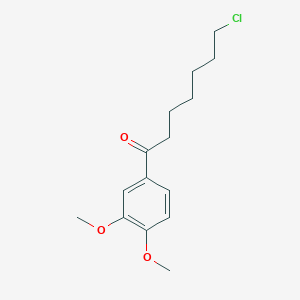

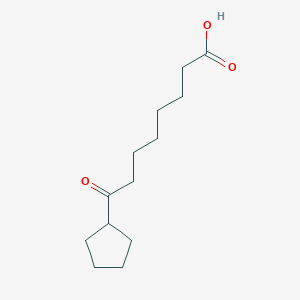

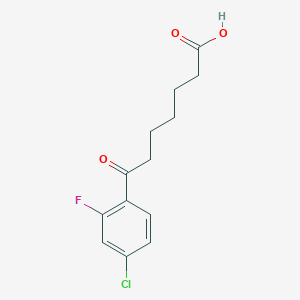

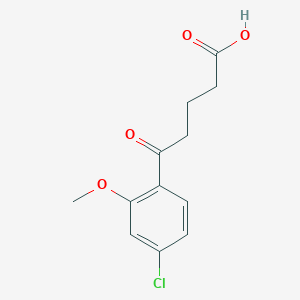

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

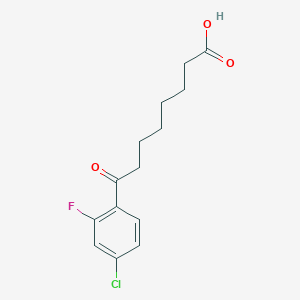

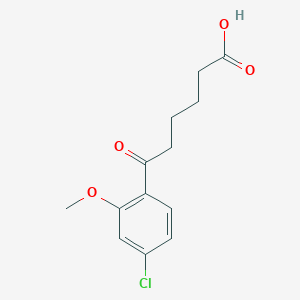

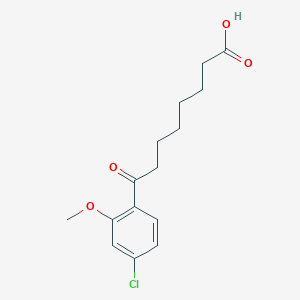

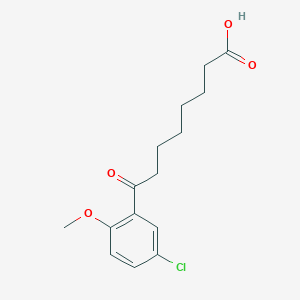

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.